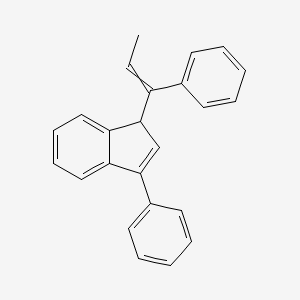
3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of phenyl groups attached to the indene structure, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylprop-1-en-1-yl bromide with 1H-indene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-indene: Lacks the additional phenylprop-1-en-1-yl group, resulting in different chemical properties and reactivity.
2-Phenyl-1H-indene: Similar structure but with the phenyl group attached at a different position, affecting its reactivity and applications.
1,2-Diphenyl-1H-indene: Contains two phenyl groups attached to the indene ring, leading to unique chemical behavior.
Uniqueness
3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene is unique due to the presence of both phenyl and phenylprop-1-en-1-yl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
919342-11-3 |
|---|---|
Fórmula molecular |
C24H20 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-phenyl-1-(1-phenylprop-1-enyl)-1H-indene |
InChI |
InChI=1S/C24H20/c1-2-20(18-11-5-3-6-12-18)24-17-23(19-13-7-4-8-14-19)21-15-9-10-16-22(21)24/h2-17,24H,1H3 |
Clave InChI |
VIZSKIPGVFYQKN-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


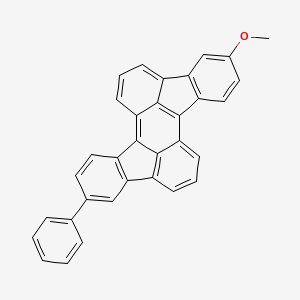
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
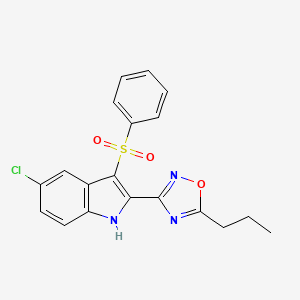
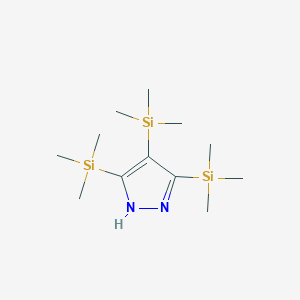
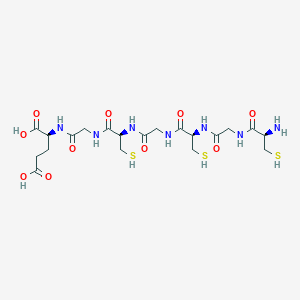
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)
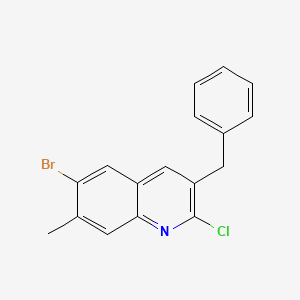
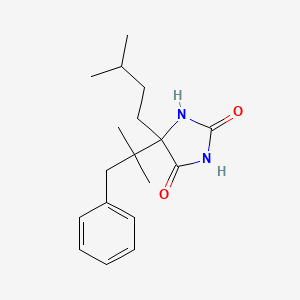
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
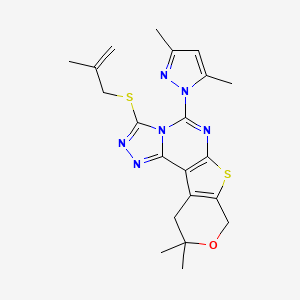
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
